Sulfomycin

Description

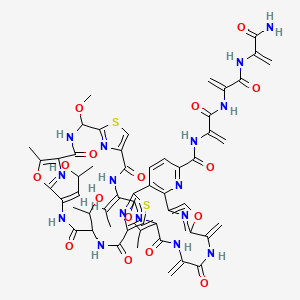

Structure

2D Structure

Properties

Molecular Formula |

C54H52N16O16S2 |

|---|---|

Molecular Weight |

1245.2 g/mol |

IUPAC Name |

(17E,31E)-N-[3-[[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]amino]-3-oxoprop-1-en-2-yl]-31-ethylidene-14-(1-hydroxyethyl)-17-(2-hydroxypropylidene)-24-methoxy-20,34-dimethyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-19,33,43-trioxa-9,26-dithia-3,13,16,23,30,37,40,45,46,47,48,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18(48),20,25(47),27,32(46),34,42(45)-tridecaene-4-carboxamide |

InChI |

InChI=1S/C54H52N16O16S2/c1-12-29-50-68-36(26(9)85-50)47(81)59-23(6)42(76)60-24(7)49-64-32(16-84-49)38-28(13-14-30(61-38)43(77)58-22(5)41(75)57-21(4)40(74)56-20(3)39(55)73)53-65-34(17-87-53)45(79)67-35(25(8)72)46(80)63-31(15-19(2)71)51-69-37(27(10)86-51)48(82)70-52(83-11)54-66-33(18-88-54)44(78)62-29/h12-19,25,35,52,71-72H,3-7H2,1-2,8-11H3,(H2,55,73)(H,56,74)(H,57,75)(H,58,77)(H,59,81)(H,60,76)(H,62,78)(H,63,80)(H,67,79)(H,70,82)/b29-12+,31-15+ |

InChI Key |

HLGFNEKJPGHMHW-AYOFZRQASA-N |

Isomeric SMILES |

C/C=C/1\C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)NC(C(=O)N/C(=C/C(C)O)/C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)C(C)O |

Canonical SMILES |

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)NC(C(=O)NC(=CC(C)O)C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)C(C)O |

Synonyms |

sulfomycin |

Origin of Product |

United States |

Biosynthesis of Sulfomycin

The biosynthesis of sulfomycin, a complex thiopeptide antibiotic, is a sophisticated process involving ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications (PTMs). These modifications are orchestrated by a dedicated set of enzymes encoded within a specific biosynthetic gene cluster. The pathway is characterized by unique metabolic steps and intricate enzymatic machinery that assemble the final intricate structure of this compound.

Molecular and Cellular Mechanisms of Action of Sulfomycin

Inhibition of Protein Synthesis

The mechanism of action for thiopeptide antibiotics, including Sulfomycin, is the inhibition of bacterial protein synthesis. nih.gov The specific molecular target within the bacterial ribosome is correlated with the size of the primary macrocycle of the thiopeptide. nih.gov

Thiopeptides with:

29-atom macrocycles typically bind to the elongation factor thermo unstable (EF-Tu). nih.gov

26- and 32-atom macrocycles generally bind to the interface of protein L11 and the 23S rRNA within the 50S ribosomal subunit. nih.gov

While this compound is known to inhibit protein synthesis, specific studies detailing its macrocycle size and its precise binding site on the bacterial ribosome are not extensively available in the reviewed literature.

Strictly Focused on Non Human, Non Clinical Research Contexts

Antimicrobial Spectrum and Potency

Activity Against Gram-Positive Bacterial Strains

No specific data regarding the minimum inhibitory concentrations (MICs) or general efficacy of Sulfomycin against various Gram-positive bacterial strains could be located in the public scientific literature.

Efficacy Against Antibiotic-Resistant Pathogens (e.g., MRSA, VRE)

There is no available information on the activity of this compound against clinically significant antibiotic-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) or vancomycin-resistant Enterococci (VRE).

Activity Against Specific Microbial Species (e.g., Mycobacterium avium complex, M. tuberculosis, gonococcal strains)

Specific data on the in vitro activity of this compound against Mycobacterium avium complex, Mycobacterium tuberculosis, or gonococcal strains is not present in the available body of scientific literature.

Other Investigated Biological Activities

Anti-plasmodial Activity

No studies detailing any investigation into the anti-plasmodial activity of this compound were found.

Anti-fungal Activity

There is no publicly available research data on the anti-fungal properties of this compound.

Anti-viral Activity

Direct research into the anti-viral properties of this compound is not extensively documented in publicly available literature. However, the broader class of sulfonamide derivatives has been a subject of significant interest in antiviral research. Various synthetic sulfonamide compounds have demonstrated inhibitory effects against a range of viruses. nih.govmdpi.com Studies have highlighted the potential of sulfonamides to act against viruses such as coxsackievirus B, enteroviruses, adenoviruses, and various influenza viruses. nih.govmdpi.com The antiviral activity is often attributed to the core sulfonamide functional group, which can be modified with various heterocyclic moieties to enhance potency and spectrum. mdpi.com While these findings suggest a potential area for future investigation for thiopeptide sulfonamides like this compound, specific anti-viral studies on the compound itself remain to be conducted.

Anti-cancer Activity (in in vitro models)

Similar to its antiviral profile, dedicated studies on the anti-cancer activity of this compound are limited. However, the anti-neoplastic potential of the sulfonamide chemical scaffold is well-established through extensive in vitro research on various derivatives. rug.nl Structurally novel sulfonamides have been shown to exhibit significant cytotoxic activity against numerous human cancer cell lines. rug.nl

For instance, research on the sulfonamide derivatives N-ethyl toluene-4-sulphonamide and 2,5-Dichlorothiophene-3-sulphonamide has demonstrated their ability to inhibit the proliferation of breast and cervical cancer cells. nih.govnih.gov The inhibitory concentrations (IC50) for these compounds were determined against several cell lines, indicating potent cytotoxic effects. nih.gov These compounds are believed to exert their effects through various mechanisms, including the disruption of microtubule assembly and the arrest of the cell cycle. rug.nl

| Compound | HeLa (Cervical Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |

|---|---|---|---|

| N-ethyl toluene-4-sulphonamide | 10.9 ± 1.01 | 19.22 ± 1.67 | 12.21 ± 0.93 |

| 2,5-Dichlorothiophene-3-sulphonamide | 7.2 ± 1.12 | 4.62 ± 0.13 | 7.13 ± 0.13 |

Influence on Gene Expression and Regulatory Mechanisms (e.g., tipA promoter induction)

This compound has been identified as an inducer of specific gene expression pathways in bacteria, most notably the tipA promoter system in Streptomyces species. koreascience.krkribb.re.kr The tipA promoter is a well-characterized genetic switch that is strongly and specifically induced by a class of thiopeptide antibiotics, including thiostrepton (B1681307) and its relatives like this compound. nih.govasm.org

Research conducted in Streptomyces lividans demonstrated that this compound, among other thiostrepton-like antibiotics, can induce the tipA promoter. asm.org This induction leads to the transcription of downstream genes. In experimental systems, the tipA promoter has been linked to a reporter gene, such as a kanamycin resistance gene. nih.govasm.org In these engineered strains, the presence of this compound triggers the expression of the resistance gene, allowing the bacteria to grow in the presence of kanamycin. asm.org This specific induction mechanism has made the tipA promoter a valuable tool for creating inducible gene expression systems in Streptomyces, which are important bacteria for industrial antibiotic production. nih.gov

Potential in Agricultural and Veterinary Research (e.g., growth-promoting agents in animal feed)

Antibiotics have historically been used at subtherapeutic levels in animal feed to promote growth and improve feed efficiency in livestock. udel.edunih.govbritannica.com In this context, this compound has been identified as a component of the antibiotic complex alexomycin, which has applications in animal feed. Research has been conducted to develop methods for the analysis and quantification of the this compound component within different types of animal feed samples.

The use of antibiotics as growth-promoting agents in livestock is intended to increase the efficiency of converting feed into animal products and to lower mortality and morbidity rates. udel.edunih.gov The practice has been widespread for decades, with various antibiotics, including tetracyclines, penicillins, and sulfa compounds, being common additives in feed for poultry and other livestock. udel.edunih.gov The inclusion of compounds like this compound in feed formulations highlights its application in agricultural and veterinary sectors aimed at enhancing animal production. wikipedia.org

Structure Activity Relationship Sar Studies and Chemical Modifications of Sulfomycin

Identification of Key Structural Moieties Essential for Biological Activity

The biological activity of thiopeptide antibiotics is intrinsically linked to their unique and rigid three-dimensional structure. Their potent antibacterial effects stem from their ability to bind tightly to a specific region on the bacterial ribosome, thereby halting protein synthesis. researchgate.net Research on various thiopeptides has identified several structural components that are critical for this interaction.

The Macrocyclic Core: The defining feature of thiopeptides is a large macrocyclic ring. For many thiopeptides that target the ribosomal protein L11 and a segment of the 23S rRNA, the integrity and conformation of this ring are paramount. NMR and X-ray crystallography studies on related thiopeptides like thiostrepton (B1681307) have shown that the macrocycle binds to a cleft between the L11 protein and the ribosome. nih.gov This interaction physically blocks the binding of elongation factors, such as EF-G, which are essential for the translocation step in protein synthesis. nih.gov

Conserved Residues: Within the macrocycle, specific amino acid residues are highly conserved and play a direct role in binding. A well-preserved region within the macrocycle of many thiopeptides has been identified as the primary interface for interaction with the ribosome/L11 complex. nih.govmdpi.com Any mutation or modification in this region can lead to a significant loss of antibacterial activity. For instance, the thiopeptide radamycin, which has a mutated sequence in this key binding region, is devoid of antibacterial activity. nih.govmdpi.com

Heterocyclic Elements: The multiple thiazole rings and the central pyridine (B92270) or dihydropyridine core contribute to the structural rigidity of the molecule, pre-organizing it for optimal binding to its ribosomal target. These heterocyclic systems are formed through extensive post-translational modifications of a precursor peptide.

The Dehydroalanine Tail: Many thiopeptides possess a dehydroalanine-containing side chain or "tail." The conformation and composition of this tail can influence the molecule's activity and spectrum. In some analogues, this tail is thought to contribute to interactions with the ribosome or other cellular components. mdpi.com

The potent activity of the thiopeptide class is attributed to this high-affinity binding to bacterial ribosomes. researchgate.net

Synthesis and Characterization of Sulfomycin Derivatives and Analogues

The development of this compound derivatives and analogues is primarily driven by the need to overcome the poor physicochemical properties, such as low aqueous solubility, that are characteristic of the thiopeptide class. sioc-journal.cn While the complex structure presents a significant synthetic challenge, researchers have employed chemical and semi-synthetic methods to create novel derivatives.

The general approach involves modifying peripheral parts of the molecule while preserving the core structural moieties essential for biological activity. Common modification sites include the dehydroalanine tail or other functional groups that are not directly involved in ribosome binding. For example, in the related thiopeptide micrococcin (B1169942) P2, researchers have successfully introduced various nitrogen-containing heterocycles (morpholine, hydantoin, and piperazine) via late-stage Suzuki coupling reactions. nih.gov These modifications are designed to introduce more polar, ionizable groups to the molecule.

The synthesis of such analogues typically involves:

Isolation of the natural thiopeptide scaffold.

Selective chemical reaction at a specific site, for example, coupling a new side chain to a reactive handle on the molecule.

Purification and characterization of the resulting derivative using techniques like NMR spectroscopy and mass spectrometry to confirm its structure.

These synthetic efforts have led to the creation of compounds with significantly improved properties. For instance, the development of LFF571, a semi-synthetic analogue of the thiopeptide GE2270A, was a key step toward clinical investigation, largely due to its improved pharmacokinetic profile. nih.govmdpi.com

Strategies for Enhancing Physicochemical and Biological Properties Through Structural Modification (e.g., aqueous solubility)

A major hurdle limiting the clinical application of this compound and other thiopeptides is their extremely poor water solubility and low bioavailability. sioc-journal.cn Consequently, a primary goal of structural modification is to enhance these properties without compromising antibacterial potency.

Key strategies include:

Introduction of Ionizable and Polar Groups: One of the most successful strategies is the introduction of basic nitrogen-containing groups, such as piperazine or morpholine rings. nih.gov These groups can be protonated to form salts (e.g., hydrochloride salts), which dramatically increases aqueous solubility. In studies on micrococcin P2 derivatives, the formation of an HCl salt of an analogue increased its solubility by over 140,000-fold compared to the parent compound. nih.gov

Glycosylation: Attaching sugar moieties to the thiopeptide core is another strategy to increase hydrophilicity and improve pharmacokinetic properties.

Prodrug Approaches: Modifying the molecule to create a prodrug that is inactive but more soluble, and is later converted to the active form in the body, is a viable strategy.

Regioselective Modification: Based on modeling the interaction of the thiopeptide with its ribosomal target, modifications can be rationally designed. For the thiopeptide thiostrepton, regioselective modifications based on its binding model led to derivatives with not only improved water solubility but also enhanced activity against several drug-resistant pathogens. rsc.org

These structural modifications have proven effective. For example, the novel thiopeptide derivatives AJ-037 and AJ-206 were specifically designed with enhanced aqueous solubility through the addition of nitrogen heterocycles, overcoming a major limitation of the parent compounds. nih.gov

Chemoenzymatic and Total Synthesis Approaches for Structural Elucidation and Analogue Generation

The structural complexity of this compound and other thiopeptides makes their complete chemical synthesis a formidable challenge. Both total synthesis and chemoenzymatic approaches have been utilized to elucidate structures, confirm stereochemistry, and generate novel analogues that are inaccessible through simple modification of the natural product.

Total Synthesis: The total synthesis of a thiopeptide is a complex, multi-step process that allows for the unambiguous confirmation of its proposed structure and absolute configuration. It also provides ultimate flexibility for creating analogues with profound structural changes. Key steps in the total synthesis of thiopeptide cores often involve the construction of thiazole-containing building blocks and their subsequent assembly into the macrocyclic structure. nih.gov For instance, the synthesis of the core structure of amythiamicins utilized a Bohlmann-Rahtz pyridine synthesis to construct the central ring from advanced thiazole-containing fragments. mdpi.com Such synthetic routes confirm the structure of the natural product and provide a platform for generating diverse analogues for SAR studies. rsc.org

Chemoenzymatic Synthesis: This approach combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. In the context of complex natural products, enzymes from the biosynthetic pathway can be used to perform specific, challenging transformations on synthetic precursors. For many polyketide and nonribosomal peptide natural products, thioesterase (TE) domains, which are responsible for the final macrocyclization step in biosynthesis, have been used in vitro to cyclize synthetic linear precursors. nih.gov This strategy can significantly improve the efficiency of producing the macrocyclic core, which can then be further modified chemically. Chemoenzymatic synthesis leverages nature's catalysts to overcome difficult chemical steps, such as stereoselective installations or complex cyclizations, facilitating more efficient access to the target molecule and its derivatives.

Conclusion

Sulfomycin is a complex thiopeptide antibiotic with a well-characterized chemical structure and a biosynthetic pathway that has been elucidated through isotopic labeling. Its mechanism of action is understood to be the inhibition of bacterial protein synthesis, a hallmark of the thiopeptide class. While its antibacterial activity is expected to be significant against Gram-positive pathogens, a detailed characterization of its biological activity spectrum, including specific MIC values, and exploration of its potential antiviral and anticancer properties remain areas for future research. Further in vitro and in vivo studies are necessary to fully understand the therapeutic potential of this intricate natural product.

Future Research Directions and Unexplored Avenues for Sulfomycin

Further Elucidation of Complex Biosynthetic Pathways

The biosynthesis of sulfomycin (also known as U-102408) is a highly complex process, characteristic of ribosomally synthesized and post-translationally modified peptides (RiPPs). Isotopic labeling experiments have provided initial insights into the origins of its structural features. For instance, the 4-hydroxy-2-amino-2-pentenoic acid moiety in this compound is derived from threonine and a one-carbon unit, which can originate from the two-position of glycine (B1666218) or the S-methyl of methionine. cenmed.com Unlike some other thiopeptides, the interconversion of cysteine and serine is not an active pathway in Streptomyces arginensis, the producing organism, with both amino acids being incorporated into unique sites within the this compound molecule. cenmed.com Conversely, glycine readily interconverts to serine, labeling all sites that serine would. cenmed.com

Despite these foundational discoveries, significant gaps remain in the comprehensive understanding of this compound's biosynthetic machinery. Thiopeptide biosynthetic pathways can involve diverse protein combinations to achieve similar transformations. epa.govmitoproteome.org For example, the formation of azole rings, a hallmark of thiopeptides, in Streptomyces viridochromogenes involves a heterotrimeric dehydrogenase complex and two distinct YcaO-domain-containing proteins, SulC and SulD. These proteins, in conjunction with SulB, are responsible for converting specific cysteine and threonine residues in the precursor peptide (SulA) into thiazoline (B8809763) and methyloxazoline, respectively. nih.gov

Future research must focus on:

Identification and characterization of novel biosynthetic enzymes: Many enzymatic steps, particularly those involving complex post-translational modifications (PTMs), are yet to be fully elucidated. This includes understanding the precise roles of various accessory proteins and their interactions within the biosynthetic machinery.

Structural biology of key enzymes: Determining the three-dimensional structures of this compound biosynthetic enzymes, especially those catalyzing unique modifications, will provide critical insights into their catalytic mechanisms and substrate specificities.

Dynamic regulation of the pathway: Investigating the regulatory networks that control this compound production, including transcriptional and post-transcriptional mechanisms, could enable strategies for enhancing its yield.

Heterologous expression systems: Expanding the use of heterologous expression in model organisms like Escherichia coli can facilitate the dissection of individual enzymatic steps and the study of key residues within the precursor peptide, SulA. nih.gov

Expanding Structural Diversity Through Genome Mining and Bioengineering

The inherent complexity of this compound's structure suggests a rich biosynthetic potential that can be harnessed to generate novel analogs with improved pharmacological properties. This can be achieved through advanced genome mining and bioengineering strategies.

Genome Mining: This approach offers a rational and systematic alternative to traditional bioactivity-guided screening for discovering natural products. fishersci.atwikipedia.org It relies on the principle that the unique structural features of RiPPs are encoded by characteristic features of their PTM enzymes and precursor peptides. fishersci.at By searching genomic databases for gene sequences similar to known RiPP genetic elements, researchers can identify novel biosynthetic gene clusters (BGCs) related to this compound. fishersci.atwikipedia.org This can lead to the discovery of new this compound congeners or related thiopeptides with diverse structures.

Bioengineering: Reprogramming biosynthetic pathways through bioengineering holds immense promise for creating "new-to-nature" peptide antimicrobials and drug scaffolds. anl.govnih.gov For this compound, this could involve:

Precursor peptide engineering: Modifying the precursor peptide sequence to introduce non-canonical amino acids or alter existing residues, thereby directing the biosynthetic machinery to produce novel this compound derivatives. The promiscuity of RiPP biosynthetic enzymes towards alternative substrates is a promising avenue for this. nih.gov

Enzyme engineering: Directed evolution or rational design of specific biosynthetic enzymes to broaden their substrate specificity or alter their catalytic activity, leading to the incorporation of different building blocks or the formation of new modifications.

Combinatorial biosynthesis: Combining genes or enzymatic modules from different thiopeptide or RiPP biosynthetic pathways to create hybrid BGCs capable of producing structurally diverse molecules. This strategy has been successfully applied in the discovery of new darobactin (B12373904) analogs. fishersci.atwikipedia.org

These approaches aim to overcome the limitations of natural production and generate a wider array of this compound analogs for structure-activity relationship (SAR) studies and drug development.

Discovery of Novel Molecular Targets and Mechanisms of Action in Model Systems

While thiopeptides are broadly known as potent inhibitors of protein synthesis, their precise molecular targets and mechanisms of action can vary depending on their macrocycle size. Thiopeptides with 29-atom macrocycles, for example, bind to elongation factor EF-TU, whereas those with 26- and 32-atom macrocycles interact with the interface of protein L11 and the 23S ribosomal RNA within the 50S ribosomal subunit. fishersci.seiarc.fruni.lu

Crucially, the general molecular target for thiopeptides possessing the largest 35-membered macrocycles, a group that includes this compound, remains largely unknown. fishersci.seiarc.fruni.luresearchgate.net Although a related 35-membered thiopeptide, berninamycin, has been reported to target the 50S ribosome in a manner similar to thiostrepton (B1681307), the specific binding site and inhibitory mechanism of this compound are yet to be fully elucidated. fishersci.seiarc.fr

Future research should prioritize:

Target identification and validation: Employing advanced biochemical and biophysical techniques, such as affinity-based proteomics, chemical proteomics, and target deconvolution studies, in relevant model systems (e.g., bacterial strains, cell-free translation systems, or isolated ribosomal subunits) to pinpoint the exact molecular target(s) of this compound.

Mechanism of action studies: Detailed kinetic and structural studies (e.g., using cryo-electron microscopy to visualize this compound-ribosome complexes) to understand how this compound interacts with its target(s) at an atomic level and precisely inhibits cellular processes.

Investigation of pleiotropic effects: Exploring whether this compound exhibits additional biological activities or targets beyond protein synthesis inhibition, as some thiopeptides like thiostrepton have shown dual modes of action (e.g., targeting both apicoplast ribosomes and the proteasome). researchgate.net

Resistance mechanisms: Understanding how bacteria develop resistance to this compound can inform the design of new analogs that circumvent these mechanisms.

Development of Advanced Analytical Techniques for Comprehensive Characterization

The complex chemical structure of this compound necessitates the continuous development and application of advanced analytical techniques for its comprehensive characterization, both in its natural form and as newly engineered analogs.

Current analytical methodologies widely employed for natural products include:

High-Resolution Mass Spectrometry (HRMS) and hyphenated techniques (LC-MS, LC-MS/MS): These are indispensable for accurate molecular weight determination, elemental composition, and detailed structural elucidation, including the identification of post-translational modifications and impurities. mpg.denih.gov The integration of ion mobility spectrometry (IMS) with MS can further enhance the separation and characterization of isomeric compounds. epa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR experiments (e.g., 1D, 2D COSY, TOCSY, HSQC, HMBC, NOESY) are crucial for assigning chemical shifts, determining connectivity, and elucidating the full three-dimensional structure and stereochemistry of this compound and its derivatives. cenmed.com

Chromatographic techniques: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with various detectors are essential for purification, quantification, and analysis of purity.

Future advancements in analytical techniques will focus on:

Multi-Attribute Methods (MAM): Leveraging high-resolution mass spectrometry, MAM allows for the simultaneous monitoring of multiple critical quality attributes of complex biomolecules, providing a more holistic and efficient characterization. mpg.de

Integrated Omics Approaches: Combining metabolomics, proteomics, and genomics data to provide a holistic view of the cellular processes involved in this compound production and its biological effects.

Cryo-Electron Microscopy (Cryo-EM): As its resolution continues to improve, Cryo-EM will become increasingly vital for visualizing this compound's interactions with large biomolecular complexes, such as the ribosome, at near-atomic resolution.

Advanced spectroscopic methods: Exploring novel spectroscopic techniques that can provide complementary structural and dynamic information, potentially enabling the characterization of this compound in more complex biological environments.

Automated and high-throughput analytical platforms: Developing automated systems for sample preparation, analysis, and data interpretation to accelerate the discovery and characterization of new this compound analogs.

These advancements will not only deepen the understanding of this compound's fundamental properties but also accelerate the discovery and development of new therapeutic agents based on its unique chemical scaffold.

Q & A

Q. What experimental models are most appropriate for evaluating Sulfomycin’s antimicrobial mechanisms?

To assess this compound’s mechanisms, combine in vitro assays (e.g., minimum inhibitory concentration [MIC] testing against resistant bacterial strains) with in vivo models (e.g., murine infection studies). Include controls for pharmacokinetic variables like bioavailability and tissue penetration. Validate findings using molecular docking simulations to map this compound’s interactions with bacterial targets (e.g., ribosomes or cell-wall synthesis enzymes) .

Q. How should researchers standardize this compound purity assessments across studies?

Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) and compare retention times against certified reference standards. For novel derivatives, supplement with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Document purity thresholds (>95%) in methods to ensure reproducibility .

Q. What are the key considerations for designing dose-response studies with this compound?

Use a log-scale concentration range (e.g., 0.1–100 μg/mL) to capture EC50/IC50 values. Include positive controls (e.g., established antibiotics) and account for solvent toxicity (e.g., DMSO concentrations ≤0.1%). Replicate experiments across ≥3 biological replicates to address variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy against Gram-negative bacteria be resolved?

Contradictions often arise from differences in bacterial strain permeability or assay conditions. Perform comparative studies using:

- Strain panels : Include efflux pump-deficient mutants (e.g., E. coli ΔacrAB) to isolate permeability effects.

- Chelation assays : Test whether divalent cations (e.g., Mg²⁺) inhibit this compound’s activity via outer-membrane stabilization.

- Synergy screens : Combine this compound with permeabilizers (e.g., polymyxin B nonapeptide) to assess enhanced efficacy .

| Variable | Impact on Efficacy | Methodological Mitigation |

|---|---|---|

| Efflux pumps | Reduces intracellular concentration | Use efflux pump inhibitors (e.g., PAβN) |

| Outer membrane permeability | Limits drug uptake | Employ hyperpermeable strains |

| Cation concentration | Antagonizes activity | Chelate cations with EDTA |

Q. What statistical frameworks are optimal for meta-analyses of this compound’s clinical trial data?

Apply random-effects models to account for heterogeneity across studies. Use funnel plots and Egger’s regression to assess publication bias. For time-to-event outcomes (e.g., infection resolution), employ Cox proportional hazards models with covariates like patient age and comorbidities .

Q. How can researchers validate this compound’s off-target effects in eukaryotic cells?

Conduct transcriptomic profiling (RNA-seq) on human cell lines (e.g., HepG2) post-treatment. Pair with pathway enrichment analysis (e.g., KEGG, GO) to identify dysregulated processes (e.g., oxidative phosphorylation). Confirm findings using siRNA knockdown or CRISPR-Cas9 gene-editing in implicated pathways .

Methodological Guidance

Q. What protocols ensure reproducibility in this compound resistance studies?

- Culture conditions : Standardize broth microdilution media (e.g., Mueller-Hinton) and incubation temperatures.

- Resistance induction : Serial passage bacteria in sub-MIC this compound for 14 days; monitor MIC shifts via CLSI guidelines.

- Genetic validation : Perform whole-genome sequencing on resistant isolates to identify mutations (e.g., rRNA methyltransferases) .

Q. How should contradictory in vitro vs. in vivo pharmacokinetic data be addressed?

Reconcile disparities using physiologically based pharmacokinetic (PBPK) modeling. Incorporate parameters like protein binding (% unbound this compound in plasma) and tissue-specific clearance rates. Validate with microdialysis in target tissues (e.g., lung epithelial lining fluid) .

Data Interpretation & Reporting

Q. What criteria should guide the inclusion/exclusion of outlier data in this compound studies?

Apply Grubbs’ test (α = 0.05) to identify statistical outliers. Justify exclusions in supplementary materials with raw data plots. For biological outliers (e.g., anomalous MIC values in one replicate), repeat assays and document variability .

Q. How to contextualize this compound’s efficacy within existing antibiotic resistance frameworks?

Use comparative genomics to align this compound’s targets (e.g., 23S rRNA) with resistance mechanisms in public databases (e.g., CARD). Discuss clinical relevance by cross-referencing prevalence data (e.g., CDC’s Antibiotic Resistance Threats Report) .

Ethical & Literature Integration

Q. What ethical guidelines apply to this compound research involving animal models?

Adhere to ARRIVE 2.0 guidelines for reporting in vivo studies. Include Institutional Animal Care and Use Committee (IACUC) approval numbers and detail humane endpoints (e.g., maximum allowable weight loss = 20%) .

Q. How to synthesize fragmented literature on this compound’s structure-activity relationships (SAR)?

Systematically map SAR data using PRISMA frameworks. Extract key substituent effects (e.g., C-6 methylation reduces ribosomal binding) into a relational database. Visualize trends with heatmaps or molecular surface plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.